Several in vitro and in vivo studies suggest DMM may possess anti-cancer properties. These studies have observed DMM's ability to:
Arctigenin methyl ether, a derivative of arctigenin, is a lignan compound primarily extracted from the seeds of Arctium lappa (burdock). Its chemical formula is C22H26O6, and it features a unique structure that contributes to its biological activities. This compound is notable for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.
These reactions enhance its pharmacological properties and allow for the development of novel derivatives.
Arctigenin methyl ether exhibits significant biological activities:
The synthesis of arctigenin methyl ether can be achieved through several methods:
These methods allow for the exploration of various structural modifications that can enhance biological activity.
Research on interaction studies involving arctigenin methyl ether has shown:
These interactions are crucial for understanding how this compound can be effectively utilized in clinical settings.
Several compounds share structural similarities with arctigenin methyl ether. Here are some notable examples:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Arctigenin | Core lignan structure | Anticancer, anti-inflammatory | Parent compound of arctigenin methyl ether |
Lignans (general) | Lignan backbone | Antioxidant, anticancer | Diverse range of biological activities |
Podophyllotoxin | Similar lignan structure | Anticancer | Stronger cytotoxic effects |
Sesamin | Lignan | Anti-inflammatory, antioxidant | Distinct fatty acid profile |
Arctigenin methyl ether stands out due to its specific modifications that enhance its bioactivity while retaining the core benefits associated with lignans. Its unique structural features contribute to its efficacy in targeting specific pathways involved in cancer progression and metabolic regulation.
Arctigenin methyl ether (C$${22}$$H$${26}$$O$$_6$$), also known as methylarctigenin or maculatin, was first identified as a structural analog of arctigenin, a dibenzylbutyrolactone lignan. Its discovery emerged from phytochemical investigations of Ptelea trifoliata (common hoptree) and Zanthoxylum gilletii (East African satinwood), where it was isolated alongside other lignans. Early studies in the 1970s–1980s highlighted its presence in Rutaceae and Asteraceae families, with subsequent research expanding its known natural sources and synthetic pathways.
Arctigenin methyl ether belongs to the dibenzylbutyrolactone subclass of lignans, characterized by a γ-butyrolactone core substituted with two benzyl groups. Its systematic IUPAC name is (3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one, reflecting its stereochemistry and methoxy substitutions. Key structural features include:
This compound is chemically distinct from arctigenin due to the methylation of phenolic hydroxyl groups, enhancing its lipophilicity and stability.
As a methylated lignan, arctigenin methyl ether serves as a critical intermediate in studying structure-activity relationships (SAR) of lignan derivatives. Its modified pharmacokinetic properties compared to arctigenin make it a valuable candidate for drug development, particularly in oncology and antimicrobial therapies.
Arctigenin methyl ether, also known as dimethylmatairesinol, possesses the molecular formula C₂₂H₂₆O₆ [1] [2]. The compound exhibits a molecular weight of 386.44 grams per mole, with an average mass of 386.444 daltons and a monoisotopic mass of 386.172939 daltons [1] [34]. The exact mass determination confirms the presence of 22 carbon atoms, 26 hydrogen atoms, and 6 oxygen atoms in the molecular structure [2].
The compound belongs to the lignan class of natural products and is characterized as a butyrolactone-type lignan derivative [34] [35]. The molecular composition reflects the presence of two benzyl substituents bearing methoxy groups, along with a central lactone ring system that forms the core structural framework [1] [2].
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₆O₆ |
Molecular Weight (g/mol) | 386.44 |
Average Mass (Da) | 386.444 |
Monoisotopic Mass (Da) | 386.172939 |
Elemental Composition | 22 Carbon, 26 Hydrogen, 6 Oxygen |
Arctigenin methyl ether exhibits defined stereochemistry with two stereocenters, both of which are fully characterized [2]. The absolute configuration has been determined as (3R,4R), indicating the R-configuration at both the C-3 and C-4 positions of the butyrolactone ring [2] [28]. This stereochemical arrangement is crucial for the compound's three-dimensional structure and biological activity.
The compound displays optical activity with a specific stereochemical designation of "absolute" according to crystallographic and spectroscopic analyses [2]. The two defined stereocenters contribute to the compound's chiral nature, with both centers exhibiting the same R-configuration [2] [7]. This stereochemical homogeneity is characteristic of naturally occurring lignans derived from specific biosynthetic pathways [7] [28].
Comparative studies with related lignan compounds have confirmed that the (3R,4R)-configuration represents the naturally predominant form of arctigenin methyl ether [7] [28]. The stereochemical assignment has been validated through multiple analytical techniques including nuclear magnetic resonance spectroscopy, circular dichroism measurements, and comparison with synthetic standards [28] [39].
The three-dimensional structure of arctigenin methyl ether features a central dihydrofuranone (butyrolactone) ring system with two benzyl substituents positioned at the 3 and 4 positions [1] [2]. The lactone ring adopts a puckered conformation that minimizes steric interactions between the bulky benzyl groups [30] [32].
Conformational analysis reveals that the molecule exhibits restricted rotation around the benzyl-lactone bonds due to steric hindrance between the aromatic rings and the lactone framework [31] [32]. The dihedral angles between the benzyl substituents and the lactone ring are influenced by intramolecular interactions and crystal packing forces in the solid state [30] [31].
The compound's conformation is stabilized by the (3R,4R)-stereochemistry, which positions the benzyl groups in a trans-diaxial arrangement relative to the lactone ring [28] [32]. This spatial arrangement minimizes unfavorable steric interactions while allowing for optimal π-π stacking interactions between the aromatic rings in certain conformations [30] [31].
Molecular modeling studies suggest that the preferred conformation in solution involves partial rotation of the dimethoxybenzyl groups to achieve maximum stability [30] [32]. The conformational flexibility is limited by the rigid lactone core and the bulky nature of the substituted benzyl groups [31] [32].
Arctigenin methyl ether exhibits a density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic compound [35]. The boiling point is calculated at 545.6 ± 45.0 degrees Celsius at 760 millimeters of mercury, reflecting the high molecular weight and extensive intermolecular interactions [35] [21].
The compound demonstrates a flash point of 237.2 ± 28.8 degrees Celsius, indicating moderate thermal stability under normal conditions [35]. The refractive index is measured at 1.553, which is consistent with aromatic organic compounds containing multiple methoxy substituents [21] [35].
Vapor pressure measurements indicate extremely low volatility, with values of 0.0 ± 1.5 millimeters of mercury at 25 degrees Celsius [21] [35]. The logarithmic partition coefficient (LogP) is 3.23, suggesting moderate lipophilicity and potential for membrane permeation [35]. The polar surface area is calculated as 63.22 square angstroms, reflecting the contribution of the oxygen-containing functional groups [35].
The compound exhibits limited water solubility due to its hydrophobic benzyl substituents and moderate LogP value [35]. The presence of methoxy groups provides some polar character, but the overall molecular structure favors organic solvents over aqueous media [35].
Property | Value | Units |
---|---|---|
Density | 1.2 ± 0.1 | g/cm³ |
Boiling Point | 545.6 ± 45.0 | °C |
Flash Point | 237.2 ± 28.8 | °C |
Refractive Index | 1.553 | - |
Vapor Pressure | 0.0 ± 1.5 | mmHg at 25°C |
LogP | 3.23 | - |
Polar Surface Area | 63.22 | Ų |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of arctigenin methyl ether through both proton and carbon-13 analyses [41]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons in the dimethoxybenzyl substituents, typically appearing between 6.4 and 6.9 parts per million [15] [38].
The methoxy groups produce distinct singlet signals around 3.8 parts per million, with integration values corresponding to four methoxy substituents totaling twelve protons [41]. The lactone ring protons appear as complex multiplets between 2.4 and 4.1 parts per million, reflecting the stereochemical environment and coupling patterns [38] [41].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals between 110 and 150 parts per million, with the methoxy carbon atoms appearing around 55-56 parts per million [38] [41]. The lactone carbonyl carbon exhibits a characteristic downfield shift around 178 parts per million [38]. The benzylic carbon atoms attached to the lactone ring appear between 40 and 50 parts per million [38].
Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple-bond coherence experiments, have been employed to establish connectivity patterns and confirm structural assignments [41]. These advanced spectroscopic methods provide unambiguous identification of the dimethoxybenzyl substitution patterns and lactone ring connectivity [39] [41].
Mass spectrometry analysis of arctigenin methyl ether reveals characteristic fragmentation patterns that confirm the molecular structure and substitution pattern [12]. The molecular ion peak appears at mass-to-charge ratio 386, corresponding to the intact molecular formula C₂₂H₂₆O₆ [1] [34].
The primary fragmentation pathway involves loss of methoxy radicals (mass 31) and methoxyl groups (mass 15), producing diagnostic fragment ions at mass-to-charge ratios 355 and 371, respectively [12]. Loss of the entire dimethoxybenzyl substituent (mass 181) generates a significant fragment ion at mass-to-charge ratio 205 [12].
The lactone ring system contributes to fragmentation through alpha-cleavage adjacent to the carbonyl group, producing characteristic acylium ions [12]. The aromatic dimethoxybenzyl fragments appear at mass-to-charge ratios 151 and 137, corresponding to the protonated and deprotonated forms of the substituted benzyl cations [12].
Base peak analysis typically shows the dimethoxybenzyl fragment (mass-to-charge ratio 151) as one of the most abundant ions, reflecting the stability of the aromatic cation [12]. Secondary fragmentation of the benzyl fragments involves sequential loss of methoxy groups, producing additional diagnostic peaks throughout the mass spectrum [12].
Infrared spectroscopy of arctigenin methyl ether reveals characteristic absorption bands that confirm the presence of key functional groups [14] [16]. The lactone carbonyl stretching vibration appears as a strong absorption around 1765 cubic centimeters inverse, which is typical for gamma-lactone systems [14].
The aromatic carbon-hydrogen stretching vibrations produce absorptions around 3000-3100 cubic centimeters inverse, while the aliphatic carbon-hydrogen stretches appear in the 2850-2950 cubic centimeters inverse region [14] [16]. The methoxy carbon-oxygen stretching vibrations contribute to absorptions in the 1050-1250 cubic centimeters inverse range [15] [16].
Aromatic carbon-carbon stretching vibrations generate characteristic bands between 1450 and 1600 cubic centimeters inverse, confirming the presence of substituted benzene rings [14] [16]. The carbon-oxygen ether stretching modes appear as medium to strong absorptions around 1200-1300 cubic centimeters inverse [15].
Ultraviolet spectroscopy demonstrates absorption maxima characteristic of substituted aromatic systems [18]. The dimethoxybenzyl chromophores produce absorption bands around 280 nanometers, typical of methoxy-substituted benzene derivatives [6] [18]. The extended conjugation between the aromatic rings and the electron-withdrawing lactone system influences the electronic transitions and absorption characteristics [18].
Structure-activity relationships for arctigenin methyl ether demonstrate the critical importance of the (3R,4R)-stereochemistry for biological activity [4] [19]. The absolute configuration at the C-3 and C-4 positions significantly influences the compound's interaction with biological targets compared to other stereoisomeric forms [4] [7].
The dimethoxybenzyl substitution pattern contributes to the compound's lipophilicity and membrane permeation characteristics [19] [27]. The presence of four methoxy groups increases the molecular flexibility and provides multiple sites for potential hydrogen bonding interactions with biological macromolecules [19].
The lactone ring system serves as a pharmacophore that is essential for biological activity [25] [29]. Modifications to the lactone functionality, including ring opening or substitution, typically result in significant decreases in biological potency [25] [26]. The rigid lactone framework constrains the molecular conformation and positions the benzyl substituents in an optimal spatial arrangement [29].
Comparative studies with related lignan compounds indicate that the methyl ether functionality at the aromatic positions enhances stability and bioavailability compared to free phenolic hydroxyl groups [19] [27]. The methylation pattern protects against metabolic degradation while maintaining favorable pharmacokinetic properties [27] [29].